22-(tert-Butoxy)-22-oxodocosanoic acid
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Overview
Description
22-(tert-Butoxy)-22-oxodocosanoic acid is a long-chain fatty acid derivative with a tert-butoxy group at the 22nd carbon position
Mechanism of Action
Target of Action
Similar compounds, such as tert-butoxy alkanols, are known to be used as oxygenated additives for motor gasoline .
Mode of Action
It’s worth noting that tert-butoxy compounds have unique reactivity patterns due to the crowded tert-butyl group . For instance, tert-butoxycarbonyl (Boc) derivatives are known to undergo exocyclic N–C hydrogenolysis catalyzed by Pd/C .
Biochemical Pathways
Tert-butyl groups have been implicated in various biosynthetic and biodegradation pathways .
Result of Action
It’s worth noting that compounds with tert-butoxy groups can induce oxidative stress conditions, leading to biochemical and morphological changes in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 22-(tert-Butoxy)-22-oxodocosanoic acid typically involves the esterification of a long-chain fatty acid precursor with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, and the product can be continuously extracted and purified using advanced separation techniques such as distillation or membrane filtration.
Chemical Reactions Analysis
Types of Reactions
22-(tert-Butoxy)-22-oxodocosanoic acid can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: tert-Butyl hydroperoxide and other oxidized derivatives.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
22-(tert-Butoxy)-22-oxodocosanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biological systems and as a probe for studying lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
16-(tert-Butoxy)-16-oxohexadecanoic acid: A shorter-chain analog with similar structural features.
tert-Butyl carbazate: Contains a tert-butyl group and is used in organic synthesis.
Di-tert-butyl peroxide: An organic peroxide with tert-butyl groups, used as a radical initiator.
Uniqueness
22-(tert-Butoxy)-22-oxodocosanoic acid is unique due to its long-chain structure and the presence of a tert-butoxy group at the terminal position
Properties
IUPAC Name |
22-[(2-methylpropan-2-yl)oxy]-22-oxodocosanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O4/c1-26(2,3)30-25(29)23-21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24(27)28/h4-23H2,1-3H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPWLSZVTHVKQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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